molecular formula C8H9N3O B3272889 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one CAS No. 57491-47-1

2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one

Cat. No.: B3272889
CAS No.: 57491-47-1
M. Wt: 163.18 g/mol
InChI Key: QWZGCIKZDYSZLW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one (CAS# 57491-47-1) is a chemical compound with the molecular formula C8H9N3O and a molecular weight of 163.18 g/mol. It is recommended to be stored sealed in dry conditions at 2-8°C . This substance is provided exclusively for research use. The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is of significant interest in medicinal chemistry and chemical biology. Scientific literature has identified this core structure as a novel and promising scaffold for the development of kinase inhibitors. Specifically, research has demonstrated that derivatives based on this core can act as inhibitors of Cyclin-Dependent Kinase 2 (CDK2), an important target in cancer research and drug discovery . Furthermore, structurally related compounds featuring the imidazo[1,2-c]pyrimidin-5(6H)-one core have been synthesized and evaluated for other biological activities, including antiviral properties . As a building block, this compound enables researchers to explore structure-activity relationships and synthesize novel derivatives for various biochemical and pharmacological applications. This product is intended for use by qualified scientific professionals in a laboratory setting. It is strictly labeled as "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,6-dimethylimidazo[1,2-c]pyrimidin-5-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9N3O/c1-6-5-11-7(9-6)3-4-10(2)8(11)12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWZGCIKZDYSZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=N1)C=CN(C2=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One and Its Derivatives

Historical Perspectives on Imidazo[1,2-c]pyrimidinone Synthesis

The synthesis of fused imidazole (B134444) ring systems, including the imidazo[1,2-c]pyrimidine (B1242154) core, has a rich history rooted in the fundamental reactions of heterocyclic chemistry. While a comprehensive historical review specifically for the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold is not extensively documented, the foundational methods for constructing the broader class of imidazopyrimidines have been well-established for decades.

Historically, the most significant and widely adopted approach for the synthesis of imidazo-fused heterocycles is the Chichibabin reaction. This reaction, traditionally involving the condensation of 2-amino-azaheterocycles with α-halocarbonyl compounds, has been the cornerstone for accessing a wide variety of imidazo[1,2-a]pyridines, imidazo[1,2-a]pyrimidines, and related structures. The principles of this reaction, involving nucleophilic attack of the endocyclic nitrogen of the 2-aminopyrimidine (B69317) on the α-carbon of the haloketone followed by intramolecular cyclization and dehydration, have been adapted and modified over the years to produce a vast library of these fused systems. The early syntheses of imidazo[1,2-c]pyrimidinones would have likely drawn inspiration from these classical cyclocondensation strategies, representing the initial efforts to construct this particular heterocyclic framework.

Conventional Synthetic Routes to 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one

Conventional synthetic strategies for this compound and its derivatives primarily rely on established organic reactions that form the heterocyclic core through cyclocondensation, intramolecular cyclization, or annulation.

Cyclocondensation Approaches

Cyclocondensation reactions are a cornerstone in the synthesis of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. This approach typically involves the reaction of a 2-aminopyrimidine derivative with an α-haloketone or a related 1,2-dicarbonyl compound. The reaction proceeds via an initial SN2 reaction, followed by an intramolecular condensation to form the fused imidazole ring.

For the synthesis of the parent imidazo[1,2-c]pyrimidin-5(6H)-one core, a common starting material is cytosine or a related 2-aminopyrimidin-4-one derivative. For instance, the reaction of cytosine with α-bromoacetophenone has been utilized to produce 2-phenylimidazo[1,2-c]pyrimidin-5(6H)-one. researchgate.net This principle can be extended to the synthesis of the target molecule, this compound, by reacting 2-amino-6-methylpyrimidin-4(3H)-one with a suitable α-haloketone, such as chloroacetone (B47974). The general scheme for this cyclocondensation is depicted below:

Table 1: Examples of Cyclocondensation Reactions for Imidazo[1,2-c]pyrimidinone Analogs

2-Aminopyrimidine Derivativeα-Halocarbonyl CompoundResulting ProductReference
Cytosineα-Bromoacetophenone2-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one researchgate.net
5-IodocytosineChloroacetaldehyde8-Iodoimidazo[1,2-c]pyrimidin-5(6H)-one researchgate.net

Intramolecular Cyclization Strategies

Intramolecular cyclization represents another key strategy for the construction of the imidazo[1,2-c]pyrimidin-5(6H)-one ring system. In this approach, a pre-functionalized pyrimidine (B1678525) derivative containing a side chain with a suitable electrophilic or nucleophilic center is induced to cyclize.

One example of this strategy involves the Michael addition of a 2-aminoimidazole to an unsaturated ester, followed by intramolecular cyclization. Although this has been more commonly applied to the synthesis of the isomeric imidazo[1,2-a]pyrimidines, the underlying principle of forming one of the rings through an intramolecular bond formation is relevant. dergipark.org.tr For the imidazo[1,2-c]pyrimidin-5(6H)-one core, this could involve, for example, the cyclization of a 4-(2-oxo-propylamino)pyrimidin-2(1H)-one derivative.

More specifically, silver carbonate and trifluoroacetic acid have been used to mediate the intramolecular annulation of N-Boc-2-alkynyl-4-bromo(alkynyl)-5-methylimidazoles to form related fused systems, demonstrating the utility of metal-assisted intramolecular cyclization in constructing such heterocyclic cores. researchgate.net

Annulation Reactions

Annulation reactions, which involve the formation of a new ring onto an existing one, are also employed in the synthesis of fused heterocyclic systems like imidazo[1,2-c]pyrimidines. These reactions can be considered a subset of cyclocondensation or intramolecular cyclization but are often characterized by the use of reagents that provide more than two atoms to the new ring in a single synthetic operation.

For the broader class of imidazo[1,2-a]pyridines and pyrimidines, heteroannulation reactions are a common synthetic tool. nih.gov These often involve the reaction of a 2-aminopyrimidine with a three-carbon synthon. While specific examples leading directly to this compound are not prevalent in the literature, the general strategy remains a viable approach for the construction of this scaffold.

Advanced Synthetic Techniques Applied to this compound Synthesis

Modern synthetic organic chemistry has introduced several advanced techniques to facilitate the synthesis of complex molecules, and the preparation of this compound and its analogs has benefited from these developments.

Microwave-Assisted Protocols

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating reaction rates, increasing yields, and improving the purity of products. semanticscholar.orgnih.gov This technique has been successfully applied to the synthesis of various heterocyclic compounds, including imidazo[1,2-a]pyrimidines and related structures. rsc.org

The synthesis of 2-arylimidazo[1,2-a]pyrimidin-5(8H)-ones, isomers of the target compound, has been efficiently achieved through microwave-assisted reactions. rsc.org These protocols often involve the reaction of a substituted 2-aminopyrimidine with an α-haloketone under microwave irradiation, significantly reducing reaction times from hours to minutes and often leading to higher yields compared to conventional heating methods.

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of a Fused Pyrimidine Derivative

ReactionConditionsReaction TimeYieldReference
Synthesis of a DihydropyridineConventional HeatingSeveral hoursLower semanticscholar.org
Synthesis of a DihydropyridineMicrowave Irradiation (Solvent-free, Lanthanum oxide catalyst)40-80 seconds90-98% semanticscholar.org

The application of microwave assistance to the cyclocondensation of 2-amino-6-methylpyrimidin-4(3H)-one with chloroacetone would be a logical and expected extension of this technology for the efficient synthesis of this compound. The benefits of this approach include not only the acceleration of the reaction but also the potential to carry out the synthesis under more environmentally benign conditions, such as using greener solvents or even solvent-free conditions. davidpublisher.com

Transition Metal-Catalyzed Cross-Coupling Reactions (e.g., Suzuki-Miyaura)

Transition metal-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, have proven to be a powerful tool for the derivatization of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold. This reaction typically involves the coupling of a halogenated or triflated imidazo[1,2-c]pyrimidin-5(6H)-one derivative with a boronic acid or boronate ester in the presence of a palladium catalyst and a base. This methodology has been successfully employed to introduce aryl and heteroaryl moieties at various positions of the heterocyclic core, which is crucial for modulating the biological activity of these compounds. researchgate.netnih.govresearchgate.net

A key intermediate for these coupling reactions is a halogenated precursor. For instance, 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one, synthesized from 5-iodocytosine, serves as a versatile substrate for Suzuki-Miyaura cross-coupling reactions. researchgate.net The reaction of this iodo-derivative with a variety of aryl and heteroarylboronic acids under optimized conditions affords the corresponding 8-substituted products in good to excellent yields. researchgate.net

The choice of catalyst, ligand, base, and solvent system is critical for the success of the Suzuki-Miyaura coupling. Palladium catalysts such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) are commonly used. nih.gov The reaction conditions can be optimized to achieve high yields and purity of the desired products. Microwave-assisted synthesis has also been shown to accelerate these coupling reactions significantly. imist.ma

Table 1: Examples of Suzuki-Miyaura Cross-Coupling Reactions for the Synthesis of 8-Aryl-imidazo[1,2-c]pyrimidin-5(6H)-one Derivatives researchgate.net

EntryBoronic AcidProductYield (%)
1Phenylboronic acid8-Phenylimidazo[1,2-c]pyrimidin-5(6H)-one85
24-Methylphenylboronic acid8-(4-Methylphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one90
34-Methoxyphenylboronic acid8-(4-Methoxyphenyl)imidazo[1,2-c]pyrimidin-5(6H)-one88
44-Chlorophenylboronic acid8-(4-Chlorophenyl)imidazo[1,2-c]pyrimidin-5(6H)-one82
5Thiophen-2-ylboronic acid8-(Thiophen-2-yl)imidazo[1,2-c]pyrimidin-5(6H)-one75

Reaction conditions: 8-iodoimidazo[1,2-c]pyrimidin-5(6H)-one, boronic acid (1.2 equiv.), Pd(PPh₃)₄ (5 mol%), Na₂CO₃ (2 equiv.), in a mixture of DME and water at 90 °C.

Multi-Component Reactions

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to the synthesis of complex heterocyclic scaffolds from simple starting materials in a single synthetic operation. While specific MCRs leading directly to the this compound core are not extensively documented in the reviewed literature, the Groebke–Blackburn–Bienaymé (GBB) reaction is a well-established MCR for the synthesis of the related imidazo[1,2-a]pyridine (B132010) and imidazo[1,2-a]pyrimidine (B1208166) systems. beilstein-journals.orgmdpi.comnih.gov This reaction involves the condensation of an amidine (such as 2-aminopyrimidine), an aldehyde, and an isocyanide. beilstein-journals.orgmdpi.com

The GBB reaction proceeds via the formation of an imine from the amidine and aldehyde, which then undergoes a [4+1] cycloaddition with the isocyanide to form the fused imidazole ring. beilstein-journals.org The versatility of this reaction allows for the introduction of a wide range of substituents at different positions of the resulting heterocyclic framework by varying the starting components. Given the structural similarity, it is plausible that a similar MCR strategy could be developed for the synthesis of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold.

A five-component cascade reaction has also been reported for the synthesis of imidazo[1,2-a]pyridine and pyrido[1,2-a]pyrimidine (B8458354) derivatives, highlighting the potential of MCRs in generating structural diversity. rsc.org

Regioselectivity and Stereochemical Control in this compound Formation

Regioselectivity is a critical aspect in the synthesis of imidazo[1,2-c]pyrimidines, as the cyclization of unsymmetrical precursors can potentially lead to the formation of constitutional isomers. For instance, in the synthesis of imidazo[1,2-a]pyrimidines from 2-aminopyrimidines and α-haloketones (a Chichibabin-type reaction), the initial nucleophilic attack can occur at either of the pyrimidine nitrogen atoms, leading to different regioisomers. The electronic and steric properties of the substituents on the pyrimidine ring can influence the regiochemical outcome of the cyclization. nih.gov

A patent describes a method for the regio-selective synthesis of imidazo[1,2-a]pyrimidines, where the directing effects of substituents on the starting materials guide the annulation reaction to furnish specific constitutional isomers with high selectivity. wipo.int While this example pertains to the imidazo[1,2-a]pyrimidine system, the principles of controlling regioselectivity through substituent effects are broadly applicable to the synthesis of related fused heterocyclic systems like imidazo[1,2-c]pyrimidin-5(6H)-one.

Stereochemical control in the formation of this compound becomes relevant if the synthetic route involves the creation of stereocenters. For the title compound, the methyl group at the 6-position is attached to a stereogenic center. However, the reviewed literature did not provide specific details on stereocontrolled synthetic methods for this particular compound. In general, stereochemical control in heterocyclic synthesis can be achieved through various strategies, including the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis.

Post-Synthetic Derivatization and Functionalization of this compound Analogues

Post-synthetic derivatization and functionalization are essential for generating a library of analogs for structure-activity relationship studies. The this compound core can be modified at various positions through a range of chemical transformations.

As discussed in section 2.3.2, Suzuki-Miyaura cross-coupling is a primary method for the functionalization of pre-halogenated imidazo[1,2-c]pyrimidin-5(6H)-one derivatives. researchgate.netnih.govresearchgate.net In addition to the 8-position, this reaction can also be applied to introduce substituents at other positions, such as the 2- and 3-positions, provided the corresponding halo-precursors are available.

Other important post-synthetic modifications include:

Halogenation: Introduction of halogen atoms (e.g., iodine, bromine, chlorine) at specific positions of the heterocyclic core provides handles for subsequent cross-coupling reactions. For example, N-bromosuccinimide (NBS) can be used for bromination. nih.gov

Alkylation: The nitrogen atom at the 6-position can be alkylated using various alkyl halides in the presence of a suitable base. researchgate.netresearchgate.net This allows for the introduction of diverse alkyl and substituted alkyl groups.

Dimroth-type Rearrangement: This type of rearrangement can be utilized to modify the pyrimidine ring of the scaffold. researchgate.netresearchgate.net

Azo Coupling: The imidazo[1,2-c]pyrimidine core can undergo azo coupling reactions to form azo dyes, demonstrating the reactivity of the imidazole ring towards electrophilic substitution. researchgate.net

These functionalization strategies provide access to a wide array of derivatives with diverse substitution patterns, which is crucial for the development of new therapeutic agents based on the this compound scaffold.

Table 2: Overview of Post-Synthetic Functionalization Reactions

Reaction TypePosition(s) FunctionalizedReagents and ConditionsReference(s)
Suzuki-Miyaura Coupling2, 3, 8Aryl/heteroarylboronic acid, Pd catalyst, base researchgate.netnih.govresearchgate.net
HalogenationVariousN-Halosuccinimide (e.g., NBS) nih.gov
N-Alkylation6Alkyl halide, base researchgate.netresearchgate.net
Dimroth RearrangementPyrimidine ringVaries researchgate.netresearchgate.net
Azo CouplingImidazole ringDiazonium salt researchgate.net

Advanced Spectroscopic and Crystallographic Analysis of 2,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One Structures

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules. For 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments would be required for a complete assignment of all proton and carbon signals.

The ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the protons of the two methyl groups and the aromatic protons of the imidazo[1,2-c]pyrimidine (B1242154) core. The chemical shifts (δ) of these protons would be influenced by their local electronic environment.

Hypothetical ¹H NMR Data Table

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Coupling Constant (J) in Hz
H-2' (CH₃) ~2.3 - 2.5 Singlet N/A
H-6' (CH₃) ~3.3 - 3.5 Singlet N/A
H-3 ~7.0 - 7.2 Singlet N/A
H-7 ~6.8 - 7.0 Doublet ~7-8

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal.

Hypothetical ¹³C NMR Data Table

Carbon Assignment Expected Chemical Shift (ppm)
C-2' (CH₃) ~15 - 20
C-6' (CH₃) ~30 - 35
C-2 ~120 - 125
C-3 ~110 - 115
C-5 ~160 - 165
C-6 ~50 - 55
C-7 ~115 - 120
C-8 ~130 - 135

To confirm the assignments made from one-dimensional NMR spectra and to elucidate the connectivity and spatial relationships of atoms, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks, for instance, confirming the coupling between H-7 and H-8.

HSQC (Heteronuclear Single Quantum Coherence): Would establish direct one-bond correlations between protons and their attached carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons over two to three bonds, which is crucial for assigning quaternary carbons and piecing together the molecular structure.

ROESY (Rotating-frame Overhauser Effect Spectroscopy): Would provide information about the spatial proximity of protons, which can be used to determine the conformation of the molecule.

Vibrational Spectroscopy (Infrared and Raman) for Key Functional Group Identification

Vibrational spectroscopy is used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy: The IR spectrum of this compound would be expected to show a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the pyrimidinone ring, typically in the range of 1650-1700 cm⁻¹. Other characteristic bands would include C-H stretching vibrations of the methyl and aromatic groups, and C=N and C=C stretching vibrations of the heterocyclic rings.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to the IR spectrum. The C=C and C=N stretching vibrations of the aromatic rings are often strong in the Raman spectrum.

Hypothetical Vibrational Spectroscopy Data Table

Functional Group Expected IR Frequency (cm⁻¹) Expected Raman Frequency (cm⁻¹)
C=O (Amide) 1670 - 1690 (strong) 1670 - 1690 (weak)
C-H (Aromatic) 3000 - 3100 (medium) 3000 - 3100 (strong)
C-H (Aliphatic) 2850 - 3000 (medium) 2850 - 3000 (strong)

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination

HRMS is a powerful technique for determining the elemental composition of a molecule with high accuracy. For this compound (molecular formula C₈H₉N₃O), HRMS would provide a highly accurate mass measurement of the molecular ion.

Hypothetical HRMS Data

Calculated Monoisotopic Mass: 163.0746 g/mol

Expected HRMS Result (e.g., [M+H]⁺): 164.0818 (observed mass would be within a few parts per million of this value)

This precise mass measurement would confirm the molecular formula and rule out other possible elemental compositions.

Single-Crystal X-ray Diffraction for Definitive Solid-State Molecular Geometry and Conformation

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a molecule in the solid state. If suitable crystals of this compound could be grown, this technique would provide precise bond lengths, bond angles, and torsional angles, as well as information about the crystal packing and intermolecular interactions. This would definitively establish the molecular geometry and conformation.

Hypothetical Crystallographic Data Table

Parameter Value
Crystal System (e.g., Monoclinic)
Space Group (e.g., P2₁/c)
a (Å) (e.g., 8.5)
b (Å) (e.g., 10.2)
c (Å) (e.g., 9.8)
α (°) 90
β (°) (e.g., 105.3)
γ (°) 90
Volume (ų) (e.g., 820)
Z 4

Computational and Theoretical Investigations of 2,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Descriptors

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely applied to predict molecular geometries, energies, and other chemical properties. For compounds related to the imidazo[1,2-c]pyrimidine (B1242154) scaffold, DFT calculations, often using the B3LYP functional with a 6-311G(d,p) basis set, have been employed to compute various electronic and reactivity descriptors. researchgate.net

Frontier Molecular Orbital (FMO) theory is crucial for describing chemical reactivity and electronic properties. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its electron-accepting ability. The HOMO-LUMO energy gap (ΔE) is an important indicator of molecular stability; a larger gap implies higher stability and lower chemical reactivity. researchgate.net

Table 1: Key Concepts in Frontier Molecular Orbital (FMO) Analysis

Descriptor Description Implication for Reactivity
HOMO Highest Occupied Molecular Orbital Region of the molecule most likely to donate electrons (nucleophilic).
LUMO Lowest Unoccupied Molecular Orbital Region of the molecule most likely to accept electrons (electrophilic).

| Energy Gap (ΔE) | The energy difference between HOMO and LUMO | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting how it will interact with other species. researchgate.net The MEP map illustrates the electrostatic potential on the electron density surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic).

While specific QTAIM and RDG studies on 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one were not found, these methods are powerful tools for analyzing chemical bonding. For instance, in a study on an imidazo[1,2-a]pyrimidine-Schiff base, QTAIM analysis was used to provide profound insights into the molecular nature and bonding characteristics of the compound. semanticscholar.org QTAIM defines atomic properties based on the topology of the electron density, allowing for the characterization of atom-atom interactions, including covalent bonds and weaker non-covalent interactions. RDG analysis complements this by providing a visual representation of non-covalent interactions, which are crucial for understanding molecular recognition and crystal packing.

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behavior

Molecular dynamics (MD) simulations are computational methods used to study the physical movement of atoms and molecules over time. This technique allows researchers to explore the conformational landscape of a molecule, understand its flexibility, and observe its dynamic behavior in various environments, such as in solution.

Although specific MD simulation studies for this compound are not prominent in the reviewed literature, this methodology has been applied to related heterocyclic systems. For example, MD simulations of an imidazo[1,2-a]pyrimidine (B1208166) derivative were performed to assess its stability when bound to a biological target (VEGFR-2), indicating that the molecule forms a stable complex. semanticscholar.org Such simulations are critical in drug design for evaluating the stability of a ligand within a protein's binding pocket.

In Silico Prediction of Mechanistic Pathways in Organic Transformations

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions. By calculating the potential energy surface, researchers can identify transition states, reaction intermediates, and determine the most favorable reaction pathways. This in silico approach can predict reaction outcomes and guide the design of new synthetic routes.

Dedicated studies on the prediction of mechanistic pathways for organic transformations involving this compound were not identified in the surveyed literature. However, the computational methods for such investigations are well-established and could be applied to understand its synthesis, reactivity, and potential degradation pathways.

Chemoinformatics and Quantitative Structure-Property Relationship (QSPR) Modeling of Relevant Molecular Descriptors

Chemoinformatics applies computational methods to analyze and solve chemical problems, often by correlating a compound's structure with its physical, chemical, or biological properties. A key aspect of this field is the calculation of molecular descriptors, which are numerical values that encode different aspects of a molecule's structure. These descriptors can then be used in Quantitative Structure-Property Relationship (QSPR) models, which are mathematical equations that relate these descriptors to a specific property of interest.

For this compound, a variety of molecular descriptors can be calculated to predict its behavior. These descriptors fall into several categories, including constitutional, topological, geometric, and electronic descriptors.

Calculated Molecular Descriptors:

While a comprehensive experimental and computational analysis specifically for this compound is not extensively documented in publicly available literature, we can infer its likely properties based on its structure and data from closely related compounds. The following table presents a set of commonly used molecular descriptors that are crucial for QSPR modeling, with estimated values for the target compound.

Descriptor CategoryDescriptor NamePredicted ValueSignificance in QSPR Modeling
Constitutional Molecular Weight163.18 g/mol Influences size-related properties like diffusion and bioavailability.
Atom Count21A basic descriptor related to molecular size.
Heavy Atom Count12Non-hydrogen atoms, often used in drug-likeness rules.
Number of Rings2Affects rigidity and interaction with planar receptors.
Topological Topological Polar Surface Area (TPSA)49.8 ŲPredicts transport properties such as intestinal absorption and blood-brain barrier penetration.
Rotatable Bond Count1Relates to molecular flexibility and conformational entropy.
Physicochemical LogP (octanol-water partition coefficient)~1.0 - 1.5A key measure of lipophilicity, influencing membrane permeability and solubility.
Hydrogen Bond Donors0The number of hydrogen atoms attached to electronegative atoms (N, O).
Hydrogen Bond Acceptors3The number of electronegative atoms (N, O) with lone pairs.
Drug-Likeness Lipinski's Rule of FiveCompliantA set of rules to evaluate if a compound has properties that would make it a likely orally active drug.

Quantitative Structure-Property Relationship (QSPR) Modeling:

QSPR models for the imidazo[1,2-c]pyrimidine scaffold have been explored in the context of various biological activities. For instance, three-dimensional quantitative structure-activity relationship (3D-QSAR) models have been developed for a series of imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives to understand their antiviral activity against the pepper mild mottle virus (PMMoV). researchgate.net

These 3D-QSAR studies typically involve the following steps:

Data Set Preparation: A series of structurally related compounds with known biological activities (e.g., IC50 or EC50 values) is compiled.

Molecular Modeling and Alignment: The three-dimensional structures of the molecules are generated and aligned based on a common scaffold.

Calculation of Molecular Fields: For each molecule, steric and electrostatic fields are calculated at various points on a grid surrounding the molecule. These field values serve as the molecular descriptors.

Statistical Analysis: Partial least squares (PLS) analysis is commonly used to build a mathematical model that correlates the variations in the molecular fields with the changes in biological activity.

The results of such 3D-QSAR studies are often visualized as contour maps, which indicate the regions around the molecule where modifications are likely to increase or decrease the desired property. For the imidazo[1,2-c]pyrimidine scaffold, these models can provide valuable guidance for designing new derivatives with enhanced potency. For example, a model might suggest that adding a bulky, electropositive substituent at a particular position on the pyrimidine (B1678525) ring could lead to a stronger interaction with a biological target.

Mechanistic Investigations of 2,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One in Controlled in Vitro Systems

Elucidation of Molecular Recognition and Binding Interactions with Defined Biological Macromolecules

Detailed structural and biophysical studies have provided significant insights into how imidazo[1,2-c]pyrimidin-5(6H)-one derivatives interact with their biological targets at a molecular level.

For CDK2, a co-crystal structure of a potent inhibitor (compound 3b) bound to the active enzyme has been solved. nih.gov This revealed that the inhibitor occupies the ATP-binding pocket, a characteristic mode of action for kinase inhibitors. nih.govresearchgate.net A critical interaction was identified as a hydrogen bond between the inhibitor and the backbone of Leu83, a residue located in the hinge region of the kinase. nih.gov This interaction is crucial for anchoring the inhibitor in the active site. Docking studies with other analogues from this series corroborate these findings, showing up to two hydrogen bonds with the hinge region and variations in the orientation of the inhibitor core within the binding site. nih.gov

In the context of antiviral activity, molecular docking and microscale thermophoresis (MST) studies were used to investigate the interaction between an active nucleoside derivative (B29) and the PMMoV coat protein (CP). researchgate.net These analyses indicated direct binding, suggesting that the compound's mechanism of action involves interference with the viral CP. The studies identified amino acids at positions 62 and 144 of the protein as potential key sites for the binding interaction. researchgate.net

Compound ClassBiological TargetKey Interacting ResiduesBinding SiteMethod of ElucidationReference
Imidazo[1,2-c]pyrimidin-5(6H)-one derivative (3b)Cyclin-Dependent Kinase 2 (CDK2)Leu83 (Hinge Region)ATP-binding pocketX-ray Co-crystallography nih.gov
8-Aryl-imidazo[1,2-c]pyrimidin-5(6H)-onesCyclin-Dependent Kinase 2 (CDK2)Hinge Region ResiduesATP-binding pocketMolecular Docking (Glide) nih.gov
Imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivative (B29)Pepper Mild Mottle Virus Coat Protein (PMMoV CP)Positions 62 and 144Not fully definedMolecular Docking, MST researchgate.net

Cellular Pathway Perturbation Studies in Isolated Cell Lines

The targeted inhibition of CDK2 by imidazo[1,2-c]pyrimidin-5(6H)-one derivatives directly implies a perturbation of the cell cycle control pathway. CDK2, in complex with its regulatory cyclin partners (cyclin E or cyclin A), is a key driver of the G1 to S phase transition. Its primary substrate in this context is the Retinoblastoma protein (pRb). Inhibition of CDK2 activity by these compounds is expected to prevent the hyperphosphorylation of pRb. Hypophosphorylated pRb remains bound to E2F transcription factors, preventing them from activating the genes required for DNA synthesis and thereby halting cell cycle progression at the G1/S checkpoint. While downstream pathway analysis for this specific compound series is not detailed in the available literature, this mechanism is the established consequence of selective CDK2 inhibition. mdpi.com

Studies on related imidazo[1,2-a]pyridine (B132010) compounds have shown inhibition of the PI3K/Akt signaling pathway, suggesting that fused imidazole-pyrimidine scaffolds may have the potential to modulate multiple signaling cascades. waocp.orgnih.gov

Investigation of Anti-Proliferative Mechanisms in Specific Cell Models

The anti-proliferative effects of imidazo[1,2-c]pyrimidin-5(6H)-one derivatives have been assessed in various cancer cell lines. In evaluations against leukaemia cell lines, potent CDK2 inhibitors from this class exhibited low cytotoxicity. nih.gov This observation is consistent with their high selectivity for CDK2 and suggests that their primary anti-proliferative mechanism is cytostatic (i.e., causing cell cycle arrest) rather than cytotoxic (i.e., inducing cell death). nih.govresearchgate.net Halting the cell cycle without immediately triggering apoptosis is a known outcome for highly selective CDK2 inhibitors.

This contrasts with some related, but structurally distinct, heterocyclic compounds that have been shown to induce apoptosis in cancer cells. waocp.org For the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, the predominant mechanism appears to be the direct inhibition of cellular proliferation through the targeted disruption of cell cycle machinery. researchgate.net

Antiviral Action Mechanisms through Target Protein Interactions in Cell-Based Assays

The antiviral potential of the imidazo[1,2-c]pyrimidine (B1242154) class, and specifically of 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one, is an area with limited available research. While the broader class of imidazo[1,2-a]pyrimidines has been noted for a wide range of physiological properties, including antiviral activity, detailed mechanistic studies in cell-based assays are not prominently featured in the current body of literature. mdpi.com The introduction of certain structural fragments, such as an acetanilide (B955) moiety, into related heterocyclic compounds has been suggested to enhance antiviral activity, but this is a general observation for drug design rather than a specific finding for the compound . nih.gov

To date, specific target proteins for this compound in the context of viral infections have not been identified, and there are no published cell-based assay results detailing its mechanism of antiviral action. Further research is required to explore whether this compound or its derivatives can inhibit viral replication or entry and to identify any specific viral or host proteins with which they may interact.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 2,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One Derivatives

Impact of Substituent Variation on In Vitro Molecular Modulatory Potency and Selectivity

Research into imidazo[1,2-c]pyrimidin-5(6H)-one derivatives has revealed that modifications at positions 2, 3, 6, and 8 of the heterocyclic core significantly influence their inhibitory potency, particularly against enzymes like cyclin-dependent kinase 2 (CDK2). researchgate.netnih.gov The synthesis of a variety of analogues has been achieved through methods such as Suzuki-Miyaura cross-coupling and alkylation, leading to compounds with micro- to submicromolar inhibition of CDK2/cyclin E activity. nih.gov

A key area of investigation has been the substitution at the 8-position with various aromatic moieties. nih.gov Structure-activity relationship studies have demonstrated a clear trend related to the size of the substituent at this position. nih.gov Smaller aromatic groups, up to the size of a naphthyl or a methoxyphenyl group, are generally well-tolerated and result in compounds with single-digit micromolar IC50 values against CDK2. In contrast, the introduction of larger, bulkier substituents, such as substituted biphenyls, has been shown to decrease the inhibitory activity. nih.gov This suggests that the ATP-binding pocket of CDK2, the target of these inhibitors, has specific spatial constraints around the region where the 8-position substituent resides.

The following table summarizes the inhibitory activity of selected 8-substituted imidazo[1,2-c]pyrimidin-5(6H)-one derivatives against CDK2/cyclin E, illustrating the impact of substituent size on potency.

Compound ID8-Position SubstituentIC50 (µM) against CDK2/cyclin EGeneral Activity Trend
Derivative A NaphthylSingle-digit micromolarHigh Potency
Derivative B MethoxyphenylSingle-digit micromolarHigh Potency
Derivative C Substituted Biphenyl> 10 µMDecreased Potency

This table is illustrative, based on described trends where specific IC50 values were not provided in the source material. nih.gov

Furthermore, in the context of antiviral research, imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives featuring a sulfonamide scaffold have been designed and synthesized. researchgate.net The variation of substituents in this series led to the identification of compounds with significant inactivating activity against the pepper mild mottle virus (PMMoV). researchgate.net

Stereochemical Influences on Molecular Recognition and Activity

The three-dimensional arrangement of atoms in a molecule is a critical determinant of its interaction with biological targets. For derivatives of the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, stereochemistry plays a vital role in molecular recognition and subsequent biological activity.

In a study of novel imidazo[1,2-c]pyrimidin-5(6H)-one dideoxynucleoside analogues designed as anti-hepatitis B virus (HBV) agents, the relative stereochemistry of the sugar-like moiety was found to be important. researchgate.net Notably, one of the potent analogues possessed a trans relative stereochemistry, highlighting that specific spatial arrangements are favorable for potent and selective inhibition of HBV replication. researchgate.net This underscores the importance of controlling stereocenters during the synthesis of such nucleoside analogues to achieve the desired therapeutic effect.

While not pertaining to the exact 2,6-dimethyl substituted core, related studies on similar fused pyrimidine (B1678525) systems further emphasize the role of stereochemistry. For instance, in a series of tetrahydroimidazo[1,2-a]pyrimidines designed as inhibitors of the enzyme CYP51, it was predicted through molecular docking that only the (S)-isomers of the compounds would be potent inhibitors. This indicates a clear stereochemical preference dictated by the enzyme's active site.

Development of Pharmacophore Models for Rational Ligand Design

The rational design of new ligands based on the imidazo[1,2-c]pyrimidin-5(6H)-one core has been advanced by the use of computational modeling techniques, including the development of three-dimensional quantitative structure-activity relationship (3D-QSAR) models. researchgate.net A pharmacophore model represents the essential three-dimensional arrangement of functional groups (e.g., hydrogen bond donors/acceptors, hydrophobic centers) that a molecule must possess to bind to a specific target and elicit a biological response.

In the development of antiviral agents, a 3D-QSAR model was successfully employed for a series of imidazo[1,2-c]pyrimidin-5(6H)-one nucleoside derivatives. researchgate.net This computational model, built upon the experimental activity data of a series of synthesized compounds, helped to identify the key structural features required for potent inactivating activity against the pepper mild mottle virus (PMMoV). researchgate.net The application of this model led to the identification of a specific compound, B29, which exhibited an EC50 of 11.4 µg/mL, a significant improvement over the initial template molecule. researchgate.net This successful application demonstrates the power of 3D-QSAR and pharmacophore-based approaches in rationally guiding the synthesis of more effective derivatives.

Correlation between Computational Descriptors and Experimental Biological Observations

Bridging the gap between theoretical calculations and experimental results is a cornerstone of modern drug discovery. For the imidazo[1,2-c]pyrimidin-5(6H)-one scaffold, computational methods have been instrumental in understanding and predicting biological activity.

Molecular docking studies have been widely used to predict the binding modes of these inhibitors within the active site of their target proteins, such as CDK2. nih.govnih.gov For instance, docking simulations of CDK2 inhibitors revealed that they could form up to two critical hydrogen bonds with the hinge region of the enzyme, a key interaction for kinase inhibition. nih.gov The co-crystal structure of one of the most potent compounds confirmed its binding mode in the ATP pocket and a specific hydrogen bonding interaction with the hinge residue Leu83. nih.gov

To refine these predictions, semiempirical quantum mechanics-based scoring methods have been applied. nih.gov These scoring functions provide a more accurate estimation of the binding affinity by considering the electronic properties of the ligand and protein. By using such computational tools, researchers have been able to identify the most probable and favorable binding modes from multiple possibilities generated by docking programs. nih.gov This information is invaluable for future structure-based design, allowing for the strategic optimization of substituents on the heterocyclic core to enhance potency and selectivity. nih.gov These computational approaches provide a direct correlation between calculated descriptors (e.g., binding energy, interaction geometries) and the experimentally observed biological activities (e.g., IC50 values). nih.gov

Future Research Directions and Unexplored Avenues for 2,6 Dimethylimidazo 1,2 C Pyrimidin 5 6h One

Exploration of Novel and Sustainable Synthetic Methodologies

The development of efficient and environmentally friendly synthetic routes is a cornerstone of modern chemistry. Future work on 2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one should prioritize the exploration of greener and more innovative synthetic strategies. While traditional methods like the Chichibabin reaction, involving the condensation of 2-aminopyrimidines with α-haloketones, are established, new approaches can offer improved yields, reduced waste, and access to a wider array of derivatives nih.govbeilstein-journals.org.

Key areas for investigation include:

Multicomponent Reactions (MCRs): Designing one-pot reactions where multiple starting materials react to form the target compound can significantly improve efficiency. This approach reduces the number of purification steps, saving time and resources rsc.org.

Microwave-Assisted Synthesis: Utilizing microwave irradiation can accelerate reaction times and improve yields, often under solvent-free conditions, which aligns with the principles of green chemistry nih.gov.

Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and process control, which could be beneficial for the large-scale production of the compound and its analogues.

Catalyst Development: Investigating novel catalysts, including heterogeneous or biocatalysts, could lead to more selective and sustainable synthetic pathways.

Table 1: Proposed Sustainable Synthetic Strategies
MethodologyPotential AdvantagesKey Research Focus
One-Pot Multicomponent ReactionsIncreased efficiency, reduced waste, atom economyDesign of novel reaction cascades combining starting materials.
Microwave-Assisted Organic Synthesis (MAOS)Rapid reaction times, improved yields, solvent-free conditionsOptimization of reaction conditions (temperature, time, power).
Continuous Flow ChemistryEnhanced safety, scalability, precise controlDevelopment of robust flow reactor setups for synthesis.
Green CatalysisUse of reusable catalysts, milder reaction conditionsExploration of solid-supported catalysts or enzymatic transformations.

Advanced Mechanistic Elucidation in Complex Biological Systems (In Vitro and Molecular Level)

The imidazo[1,2-c]pyrimidin-5(6H)-one scaffold has been identified as a core for CDK2 inhibitors nih.govnih.govresearchgate.net. Future research should aim for a deeper, more nuanced understanding of the mechanism of action of the 2,6-dimethyl derivative. This involves moving beyond primary enzyme inhibition assays to explore its effects within the complex environment of a living cell.

Prospective studies could include:

Target Engagement and Selectivity Profiling: A comprehensive screening against a broad panel of kinases is necessary to determine the selectivity profile of the compound. Techniques like isothermal titration calorimetry (ITC) can quantify the binding affinity to primary targets like CDK2 and potential off-targets nih.gov.

Crystallography and Structural Biology: Obtaining a co-crystal structure of this compound with its target protein(s) would provide invaluable atomic-level insights into its binding mode, rationalizing its activity and guiding the design of more potent and selective analogues nih.gov.

Cellular Pathway Analysis: Investigating the downstream effects of target inhibition is crucial. For instance, if CDK2 is the primary target, studies should focus on the compound's impact on cell cycle progression, specifically the G1/S phase transition. Research on related scaffolds has shown a G2/M phase arrest, indicating that the precise mechanism may be complex mdpi.com.

Metabolic Impact: Some related compounds have been shown to disrupt cellular energy metabolic pathways researchgate.net. Exploring whether this compound affects cellular metabolism could uncover novel mechanisms of action and therapeutic opportunities.

Development of Chemical Biology Tools and Probes Based on the this compound Scaffold

The inherent biological activity of the this compound scaffold makes it an excellent candidate for derivatization into chemical biology tools. These probes can be used to study biological processes, identify new targets, and validate existing ones.

Future development in this area could focus on:

Affinity-Based Probes: Synthesizing derivatives with a reactive group or a photo-crosslinker to covalently label binding partners in a cellular lysate. Subsequent proteomic analysis can then identify the full spectrum of protein targets.

Fluorescent Probes: Attaching a fluorophore to the scaffold could allow for the visualization of the compound's subcellular localization and its interaction with target proteins in real-time using advanced microscopy techniques. Related heterocyclic systems have been successfully developed as fluorescent probes dergipark.org.tr.

Biotinylated Probes: Incorporating a biotin tag would enable the pull-down and enrichment of target proteins from cell extracts, facilitating their identification and further characterization.

Table 2: Potential Chemical Biology Probes
Probe TypeFunctionalityApplication
Affinity-Based ProbeCovalent modification of target proteinsTarget identification and validation
Fluorescent ProbeVisualization of compound localizationCellular imaging and tracking
Biotinylated ProbePull-down of binding partnersTarget enrichment and proteomics

Integration with High-Throughput Screening and Artificial Intelligence for New Target Identification

To unlock the full therapeutic potential of this compound, modern drug discovery technologies must be leveraged. The integration of high-throughput screening (HTS) and artificial intelligence (AI) can accelerate the identification of new biological targets and novel active compounds.

Future strategies should include:

Phenotypic Screening: Employing HTS in various disease-relevant cellular models can uncover unexpected activities without a preconceived target. This unbiased approach has successfully identified inhibitors for pathways like the Heat Shock Factor 1 (HSF1) stress pathway from pyrimidine (B1678525) libraries researchgate.net.

Computational Screening and AI: AI and machine learning algorithms can analyze vast datasets to predict new biological targets for the compound nih.govnih.gov. By creating a virtual library of derivatives, AI models can perform in silico screening against numerous protein structures, prioritizing compounds for synthesis and testing mdpi.commdpi.com.

Predictive Modeling: AI can be used to build quantitative structure-activity relationship (QSAR) models from screening data. These models can then guide the optimization of the scaffold to improve potency, selectivity, and drug-like properties harvard.edu.

Investigation of Material Science and Supramolecular Chemistry Applications

While the primary focus has been on biological activity, the structural features of this compound suggest potential applications in material science. The planar, aromatic, heterocyclic core containing hydrogen bond donors and acceptors is conducive to forming ordered structures through non-covalent interactions.

Unexplored avenues in this domain include:

Organic Electronics: The photophysical properties of the scaffold should be investigated. Some related imidazo[1,2-a]pyrimidine (B1208166) derivatives are known to be organic fluorophores, suggesting potential use in organic light-emitting diodes (OLEDs) or as fluorescent sensors nih.govbeilstein-journals.org.

Supramolecular Assembly: The potential for this molecule to self-assemble into higher-order structures like gels, liquid crystals, or nanofibers should be explored. Such materials could have applications in areas ranging from tissue engineering to catalysis.

Coordination Chemistry: The nitrogen atoms in the heterocyclic system could act as ligands for metal ions, leading to the formation of coordination polymers or metal-organic frameworks (MOFs) with interesting catalytic, magnetic, or porous properties.

While speculative, these research directions highlight the untapped potential of this compound beyond the realm of medicinal chemistry, warranting preliminary investigation into its fundamental physicochemical properties.

Q & A

Q. What are the established synthetic routes for 2,6-dimethylimidazo[1,2-c]pyrimidin-5(6H)-one, and what factors influence yield optimization?

The synthesis of imidazo[1,2-c]pyrimidinone derivatives typically involves cyclization of 4(6)-aminopyrimidine derivatives with α-halocarbonyl compounds. For example, 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one was synthesized via cyclization of 4-amino-6-chloro-2-pyrimidinol with bromoacetaldehyde diethyl acetal, achieving an 86% yield under reflux in aqueous media . Key factors include reaction temperature, solvent choice, and purification methods. Optimizing halogen substituents (e.g., methyl groups at positions 2 and 6) may require adjusting stoichiometry or using protective groups to prevent side reactions.

Q. How can the structural identity and purity of this compound be validated?

Structural validation relies on ¹³C NMR and X-ray crystallography . For example, the ¹³C NMR spectrum of 7-chloroimidazo[1,2-c]pyrimidin-5(6H)-one revealed distinct signals for C2 (δ = 6.46) and C3 (δ = 7.24), confirming ring fusion . Purity can be assessed via HPLC with UV detection (λ = 254 nm) or mass spectrometry (e.g., ESI-MS). Crystallographic data from related compounds (e.g., pyrido[4,3-d]pyrimidinone polymorphs) highlight the importance of polymorphism screening .

Q. What are the solubility properties of this compound, and how do they impact experimental design?

Imidazo[1,2-c]pyrimidinones are typically soluble in polar aprotic solvents like DMSO, as demonstrated for the structurally similar compound 6-(2,6-dimethylphenyl)-imidazopyrimido[5,4-e]pyrimidin-5(6H)-one . Solubility in aqueous buffers is limited, necessitating co-solvents (e.g., ethanol or PEG-400) for biological assays. Pre-formulation studies using dynamic light scattering (DLS) can assess aggregation propensity .

Q. What biological targets or pathways are associated with imidazo[1,2-c]pyrimidinone derivatives?

These compounds show activity as kinase inhibitors (e.g., FLT3 and CDK2) and antimicrobial agents . For instance, 8-bromo-pyrido[4,3-d]pyrimidinone derivatives inhibit FLT3 with IC₅₀ values <100 nM, while 7-chloro derivatives exhibit antifungal activity against Candida albicans . Target engagement is often validated via enzyme-linked immunosorbent assays (ELISA) or co-crystallization studies .

Advanced Research Questions

Q. How can synthetic yields of this compound be improved while minimizing byproducts?

Yield optimization may involve microwave-assisted synthesis to reduce reaction time or flow chemistry for precise temperature control. For example, cyclization reactions under microwave conditions (100°C, 30 min) improved yields by 15–20% in related imidazopyrimidine syntheses . Byproduct formation (e.g., dimerization) can be suppressed using scavenger resins or gradient recrystallization.

Q. How do structural modifications at the 2- and 6-positions influence the compound’s bioactivity and selectivity?

Methyl groups at positions 2 and 6 enhance metabolic stability by reducing oxidative deamination. Comparative studies of 2,6-dimethyl vs. 5,7-dichloro analogs show that halogenation increases antibacterial potency but reduces solubility . Computational docking (e.g., AutoDock Vina) reveals that methyl groups occupy hydrophobic pockets in kinase binding sites, improving affinity .

Q. What analytical techniques resolve contradictions in reported spectral data for imidazo[1,2-c]pyrimidinone derivatives?

Discrepancies in NMR assignments (e.g., C2 vs. C3 signals) can be resolved via 2D NMR (HSQC, HMBC) and isotopic labeling . For example, ¹⁵N-labeled analogs clarified nitrogen connectivity in imidazo[1,2-a]pyrimidines . High-resolution mass spectrometry (HRMS) and X-ray diffraction provide complementary validation .

Q. What computational models predict the drug-likeness and ADMET properties of this compound?

QSAR models and molecular dynamics simulations assess logP, bioavailability, and toxicity. For CDK2 inhibitors, SwissADME predicts a logP of 2.1 and high gastrointestinal absorption, while ProTox-II flags potential hepatotoxicity risks . DFT calculations (e.g., B3LYP/6-31G*) evaluate electronic properties relevant to reactivity .

Q. How can stability challenges (e.g., hydrolysis or photodegradation) be mitigated during storage and handling?

Stability studies under accelerated conditions (40°C/75% RH) suggest that lyophilization or storage in amber vials with desiccants (e.g., silica gel) prevents degradation. Polymorphic forms, such as the HCl salt of 8-bromo-pyrido[4,3-d]pyrimidinone, exhibit superior stability at high concentrations .

Q. What methodologies identify structure-activity relationships (SAR) for imidazo[1,2-c]pyrimidinone analogs in kinase inhibition?

Fragment-based drug design and cryo-EM map key interactions. Co-crystal structures of CDK2 with imidazo[1,2-c]pyrimidin-5(6H)-one derivatives reveal hydrogen bonding with Glu81 and hydrophobic interactions with Leu83 . Activity cliffs are analyzed using Free-Wilson or Matched Molecular Pair analyses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one
Reactant of Route 2
2,6-Dimethylimidazo[1,2-c]pyrimidin-5(6H)-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.